REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:27][C:28]([CH3:30])=[CH2:29]>CC#N>[CH3:29][C:28](=[CH2:27])[CH2:30][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
BrCC(=C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with CH3CN (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed on 150 g of silica gel with 30 g of anhydrous Na2SO4
|
Type
|
WASH
|
Details
|
The column was eluted with 150 mL portions of 10% EtOAc in hexanes for fractions 1-5, 20% EtOAc in hexanes for fractions 6-14 and 25% EtOAc for fraction 15-16
|
Type
|
WASH
|
Details
|
The product was eluted in fractions 7-16 (TLC solvent: 50% EtOAc in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1C(=NC2=C1C=CC=C2)COC2=CC(=CC=C2)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |